molecular formula C8H10OS B166746 1-(3-ethylthiophen-2-yl)ethan-1-one CAS No. 129633-77-8

1-(3-ethylthiophen-2-yl)ethan-1-one

Cat. No.: B166746
CAS No.: 129633-77-8
M. Wt: 154.23 g/mol
InChI Key: NDNOTRITAYFXEI-UHFFFAOYSA-N
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Description

1-(3-ethylthiophen-2-yl)ethan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129633-77-8

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

1-(3-ethylthiophen-2-yl)ethanone

InChI

InChI=1S/C8H10OS/c1-3-7-4-5-10-8(7)6(2)9/h4-5H,3H2,1-2H3

InChI Key

NDNOTRITAYFXEI-UHFFFAOYSA-N

SMILES

CCC1=C(SC=C1)C(=O)C

Canonical SMILES

CCC1=C(SC=C1)C(=O)C

Synonyms

Ethanone, 1-(3-ethyl-2-thienyl)- (9CI)

Origin of Product

United States

Overview of Thiophene Based Compounds in Contemporary Chemical Science

Thiophene (B33073) and its derivatives are fundamental components in the landscape of modern chemistry, prized for their chemical stability and versatile reactivity. mdpi.comwikipedia.org These electron-rich heterocyclic compounds exhibit fascinating electronic and optoelectronic properties, making them integral to the development of advanced materials. researchgate.net In the realm of materials science, thiophene-based molecules and polymers are extensively utilized in organic solar cells, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Their ability to form conductive polymers, such as polythiophene, through electropolymerization has been a key area of investigation. wikipedia.org

The versatility of thiophene chemistry allows for a wide range of functionalization through electrophilic substitution reactions like Friedel-Crafts acylation, nitration, and halogenation. researchgate.net This adaptability has led to the incorporation of the thiophene motif into a diverse array of molecules, including pharmaceuticals, agrochemicals, and functional dyes. wikipedia.orgresearchgate.net

Significance of Ketone Functionalization in Heterocyclic Chemistry

The introduction of a ketone functional group onto a heterocyclic ring, as seen in 1-(3-ethylthiophen-2-yl)ethan-1-one, profoundly influences the molecule's reactivity and potential applications. The carbonyl group of the ketone is an electrophilic site, susceptible to attack by nucleophiles, while the adjacent α-carbon can be deprotonated to form a nucleophilic enolate. researchgate.net This dual reactivity makes ketone-functionalized heterocycles versatile intermediates in organic synthesis.

Specifically, the ketone group can serve as a handle for a variety of chemical transformations, including:

Condensation reactions: To form larger conjugated systems like chalcones. researchgate.netajrconline.org

Reductive amination: To introduce amine functionalities.

C-H activation/functionalization: The ketone can direct the functionalization of otherwise inert C-H bonds at various positions on the molecule. nih.govnih.gov

These transformations are crucial for constructing complex molecular architectures with specific electronic, optical, or biological properties. The presence of the ketone allows for the systematic modification of the heterocyclic core, enabling the fine-tuning of its characteristics for targeted applications.

Fundamental Academic Questions Pertaining to 1 3 Ethylthiophen 2 Yl Ethan 1 One

Established Strategies for Thiophene Ring Functionalizationnih.govorganic-chemistry.org

The functionalization of the thiophene ring is a well-established field, with several reliable methods for introducing substituents at specific positions. These methods have been foundational in the synthesis of a wide array of thiophene derivatives.

Direct Acylation Routes to Ethanone (B97240) Derivativesnih.gov

Direct acylation, particularly the Friedel-Crafts reaction, is a common method for introducing an acetyl group onto a thiophene ring. echemi.com The acylation of thiophenes generally occurs with high regioselectivity at the 2- or 5-position due to the electronic properties of the thiophene ring. echemi.com For the synthesis of this compound, 3-ethylthiophene (B160659) serves as the starting material. The reaction typically involves treating 3-ethylthiophene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like tin tetrachloride or aluminum chloride. iust.ac.irgoogle.com The use of milder catalysts like zinc halides has also been reported to be effective. google.com

The regioselectivity of the acylation is directed by the existing ethyl group at the 3-position. The electron-donating nature of the ethyl group activates the thiophene ring towards electrophilic substitution, primarily at the adjacent 2- and 5-positions.

Table 1: Catalysts in Friedel-Crafts Acylation of Thiophenes

Catalyst Acylating Agent Notes
Aluminum chloride (AlCl₃) Acyl halides, Anhydrides Can cause undesirable secondary reactions due to the instability of the heterocyclic ring. google.com
Tin tetrachloride (SnCl₄) Acyl halides A milder alternative to AlCl₃, often used to avoid tar formation. iust.ac.irthieme-connect.com
Zinc halides (ZnCl₂, ZnBr₂, ZnI₂) Acyl halides, Anhydrides Can be used in smaller, catalytic amounts compared to other Lewis acids. google.com
Phosphorus pentoxide (P₂O₅) Carboxylic acids Enables direct acylation using carboxylic acids. acs.org
Solid-acid catalysts (e.g., Hβ zeolite) Acetic anhydride Offers advantages in terms of catalyst recovery and reuse. tsijournals.com

Halogenation and Subsequent Cross-Coupling Approaches for Thiophene Derivativesnih.govorganic-chemistry.org

An alternative to direct acylation involves a two-step process: halogenation of the thiophene ring followed by a cross-coupling reaction. Halogenation of thiophenes is a rapid reaction that can be controlled to achieve mono- or di-substitution. iust.ac.ir For instance, 3-ethylthiophene can be selectively brominated at the 2-position.

Following halogenation, a carbon-carbon bond can be formed using a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. rsc.orgacs.org In a Suzuki coupling, the 2-bromo-3-ethylthiophene (B1283317) would be reacted with an appropriate organoboron reagent. nih.gov This method offers high functional group tolerance and generally proceeds under mild conditions. nih.gov

Table 2: Common Cross-Coupling Reactions for Thiophene Functionalization

Reaction Electrophile Nucleophile Catalyst System Key Features
Suzuki Coupling Aryl/Vinyl Halide (e.g., 2-Bromo-3-ethylthiophene) Organoboron reagent Palladium catalyst and a base Mild reaction conditions, high functional group tolerance, commercially available reagents. nih.govyoutube.com
Stille Coupling Aryl/Vinyl Halide Organotin reagent Palladium catalyst, often with a copper(I) co-catalyst Tolerant of a wide range of functional groups, but organotin reagents are toxic. acs.org
Heck Reaction Aryl/Vinyl Halide Alkene Palladium catalyst and a base Forms a new C-C bond between the aryl/vinyl halide and an alkene. chemistry.coach

Novel Synthetic Approaches to the this compound Scaffold

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of thiophene-containing structures.

Development of Regioselective Synthesis Pathways for Thiophene-Containing Structuresresearchgate.net

Modern synthetic strategies have enabled the highly regioselective synthesis of polysubstituted thiophenes. researchgate.net These methods often involve domino reactions or metal-catalyzed cyclizations that allow for precise control over the substitution pattern. For example, rhodium-catalyzed transannulation reactions have been shown to produce highly substituted thiophenes with excellent regioselectivity. organic-chemistry.org Such advanced methods could potentially be adapted for a more direct and controlled synthesis of the this compound scaffold, bypassing the need for protecting groups or multiple steps to achieve the desired isomer.

Catalytic Methodologies for Carbon-Carbon Bond Formation in Thiophene Systemsnih.govnih.gov

The development of new catalytic systems continues to be a major focus in organic synthesis. For thiophene systems, direct C-H arylation has emerged as a powerful tool, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. acs.org This method allows for the direct formation of a carbon-carbon bond between a C-H bond on the thiophene ring and an aryl halide. Applying this to the synthesis of this compound could involve the direct coupling of 3-ethylthiophene with a suitable acetyl-containing coupling partner, catalyzed by a palladium complex. acs.org

Synthesis of Diverse Derivatives of this compound for Structural Exploration

The structural exploration of this compound derivatives is crucial for establishing structure-activity relationships. This is achieved through systematic modifications of its core structure, including the ethyl and ethanone side chains, and by building additional heterocyclic rings onto the thiophene scaffold.

Modification of the ethyl and ethanone side chains of this compound provides a direct route to a diverse range of analogues. The ethanone group, being a ketone, is particularly amenable to a wide array of chemical transformations.

The ketone's carbonyl group can undergo nucleophilic addition reactions, reduction to a secondary alcohol, or conversion to an imine or other functional groups. The α-carbon of the ethanone can be halogenated, for instance with bromine, to produce a reactive intermediate like 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one, which can then be used in subsequent condensation reactions, for example with thiourea (B124793) to form a thiazole (B1198619) ring. nih.gov

The Knoevenagel condensation is another powerful tool for modifying the ethanone side chain. mdpi.com This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a base. mdpi.comsciforum.net This extends the carbon chain and introduces new functional groups, which can be further elaborated. For instance, the reaction of a 2-acetylthiophene (B1664040) derivative with malononitrile can yield a vinylidene malononitrile intermediate, a versatile precursor for further cyclization reactions. sciforum.net

Modification of the ethyl group at the 3-position of the thiophene ring is also a viable strategy for structural diversification. While direct functionalization of the ethyl group can be challenging, it can be achieved through various synthetic routes that build the thiophene ring with a pre-functionalized side chain.

A summary of potential side-chain modifications is presented below:

Side Chain Reaction Type Reagents/Conditions Resulting Functional Group
Ethanone Knoevenagel Condensation Malononitrile, ammonium (B1175870) acetate Vinylidene malononitrile
Ethanone α-Bromination Bromine, diethyl ether α-Bromo ketone
Ethanone Reduction Sodium borohydride (B1222165) Secondary alcohol

The 2-acetyl group of this compound is a key handle for the construction of fused heterocyclic systems, leading to the synthesis of thieno[c,d] fused compounds with diverse biological activities. Several established synthetic strategies can be employed for this purpose.

The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes, which can then be used as building blocks for fused systems. researchgate.netwikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org By using a derivative of this compound in a Gewald reaction, a new thiophene ring can be annulated to the existing one. For example, the Knoevenagel condensate of a 2-acetylthiophene with malononitrile can be further reacted with sulfur to yield a 2-aminothiophene derivative. sciforum.net A modified Gewald reaction using cyanoacetone and 1,4-dithianyl-2,5-diols has also been reported for the synthesis of 3-acetyl-2-aminothiophenes. nih.gov

The Paal-Knorr synthesis provides another route to thiophenes by the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iqchem-station.comwikipedia.org While this is a primary method for thiophene synthesis, it can be adapted for annulation by using a precursor derived from this compound that incorporates a 1,4-dicarbonyl moiety.

Intramolecular cyclization reactions are also pivotal in forming fused rings. For instance, intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid derivatives can lead to the formation of thiochromones, a class of sulfur-containing heterocycles. digitellinc.com This principle can be extended to derivatives of this compound to construct fused systems.

Annulation/Fusion Reaction Key Precursor from this compound Typical Reagents Resulting Fused Heterocycle
Gewald ReactionKnoevenagel condensate with active methylene compoundElemental sulfur, baseThieno[c,d]thiophene
Paal-Knorr Synthesis1,4-Dicarbonyl derivativePhosphorus pentasulfide, Lawesson's reagentThieno[c,d]thiophene
Intramolecular CyclizationDerivative with a suitable side chain for cyclizationLewis acids (for Friedel-Crafts type reactions)Various fused thiophenes

Optimization of Synthetic Reaction Conditions and Yields

The efficiency and yield of synthetic routes to this compound and its derivatives are highly dependent on the reaction conditions. Key parameters that are often optimized include solvent, temperature, and the choice of catalyst.

The synthesis of 2-acetylthiophenes, such as this compound, is often achieved through Friedel-Crafts acylation of the corresponding thiophene. thieme-connect.com The choice of solvent and the temperature can significantly influence the outcome of this reaction.

In Friedel-Crafts acylation, solvents can range from non-polar hydrocarbons to more polar solvents like nitrobenzene (B124822) or carbon disulfide. The solvent can affect the solubility of the reactants and the Lewis acid catalyst, as well as the stability of the reactive intermediates. numberanalytics.com For instance, the use of ionic liquids as both solvent and catalyst has been explored for Friedel-Crafts reactions, offering potential advantages in terms of reusability and reaction rates. researchgate.netzenodo.org

Temperature control is also critical. Friedel-Crafts reactions are typically exothermic, and maintaining an optimal temperature is necessary to prevent side reactions and decomposition of the starting materials or products. numberanalytics.com The reaction temperature for the acylation of thiophene can range from room temperature to elevated temperatures, depending on the reactivity of the substrate and the acylating agent. google.com For example, the acylation of thiophene with acetic anhydride using zinc chloride as a catalyst can be carried out at temperatures between 30°C and 150°C. google.com

The selection of an appropriate catalyst is paramount in the synthesis and derivatization of this compound. In Friedel-Crafts acylation, Lewis acids are the most common catalysts. wikipedia.org

The strength of the Lewis acid catalyst needs to be carefully chosen based on the reactivity of the thiophene substrate. numberanalytics.com For electron-rich thiophenes, milder Lewis acids may be sufficient, while less reactive substrates may require stronger catalysts like aluminum chloride (AlCl₃). numberanalytics.com However, strong Lewis acids can also promote side reactions, such as polymerization or ring-opening of the thiophene. google.com Zinc chloride has been reported as an effective catalyst for the acylation of thiophene, leading to good yields of the desired ketone with minimal side products. google.comacs.org Other catalysts, such as ferric chloride, iodine, and iron, have also been used. thieme-connect.com

In recent years, there has been a push towards using catalytic amounts of Lewis acids and developing more environmentally friendly and reusable catalysts. researchgate.net Heterogeneous catalysts, such as zeolites and metal oxides, have been investigated for Friedel-Crafts acylation. researchgate.net Phosphotungstic acid encapsulated in a metal-organic framework (MOF) has been shown to be an efficient and reusable catalyst for the acylation of phenols under ultrasound irradiation. nih.govnih.gov The turnover frequency of the catalyst, which is a measure of its efficiency, is a key parameter in these studies.

Catalyst Type Examples Key Advantages/Considerations
Strong Lewis AcidsAlCl₃High reactivity, but can cause side reactions. numberanalytics.com
Milder Lewis AcidsZnCl₂, FeCl₃, IodineMore selective, fewer side products. thieme-connect.comacs.org
Heterogeneous CatalystsZeolites, Metal OxidesReusable, environmentally friendly. researchgate.net
Encapsulated CatalystsPTA@MIL-53(Fe)High efficiency, reusable. nih.govnih.gov

Fragment-Based Synthesis and Elaboration for Chemical Space Exploration

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. nih.gov Hits from this initial screen are then elaborated or linked together to generate more potent and selective drug candidates.

The thiophene scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is found in numerous bioactive compounds. nih.govrsc.org As such, thiophene-containing fragments, including derivatives of this compound, are valuable components of fragment libraries for screening against various biological targets. nih.gov

The synthesis of a library of diverse thiophene derivatives based on the this compound core is a key aspect of applying FBDD. The synthetic methodologies described in the previous sections, such as side-chain modifications and heterocyclic annulation, can be employed in a combinatorial fashion to generate a large and diverse set of fragments for screening. The goal is to explore the chemical space around the core scaffold to identify key structural features that contribute to biological activity. mdpi.com Once a fragment hit is identified, its structure can be optimized by growing the fragment to better occupy the binding site of the target protein.

Electrophilic Aromatic Substitution Reactivity of the Thiophene Ring in this compound

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The reactivity and regioselectivity of these substitutions are influenced by the electronic effects of the substituents on the ring: the electron-donating ethyl group at the 3-position and the electron-withdrawing acetyl group at the 2-position.

Thiophene itself is more reactive towards electrophilic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation. pearson.com In substituted thiophenes, the position of substitution is directed by the combined electronic effects of the existing substituents. researchgate.netmasterorganicchemistry.com The acetyl group, being a deactivating group, directs incoming electrophiles to the meta position (position 4), while the ethyl group, an activating group, directs them to the ortho and para positions (positions 2 and 5).

Given the substitution pattern of this compound, the primary site for electrophilic attack is the C5 position. This is because the C5 position is para to the activating ethyl group and meta to the deactivating acetyl group, making it the most electronically favorable position for substitution. Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts acylation and alkylation. lumenlearning.com

Carbonyl Group Reactivity and Transformations of the Ethanone Moiety

The ethanone moiety of this compound contains a carbonyl group, which is a key site for a variety of chemical transformations. The polarized carbon-oxygen double bond makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. ox.ac.uk

Key reactions involving the carbonyl group include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com This transformation is a common step in the synthesis of more complex molecules.

Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. libretexts.org

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an alkene.

Formation of Imines and Enamines: Condensation with primary or secondary amines can yield imines and enamines, respectively. ox.ac.uk

Thioacetal Formation: The carbonyl group can be protected as a thioacetal by reacting with a thiol, such as 1,3-propanedithiol, in the presence of an acid catalyst. organic-chemistry.org This is often done to prevent the carbonyl group from reacting in subsequent synthetic steps.

The reactivity of the carbonyl group can be influenced by the electronic nature of the thiophene ring. vub.be The electron-donating character of the thiophene ring can slightly reduce the electrophilicity of the carbonyl carbon compared to a simple alkyl ketone.

Cross-Coupling Reactivity and Applications (e.g., Suzuki, Sonogashira, Heck)

The thiophene ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To undergo these reactions, the thiophene ring typically needs to be functionalized with a leaving group, such as a halogen (e.g., bromine or iodine) or a triflate group.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.net For instance, a brominated derivative of this compound could be coupled with an arylboronic acid to form a biaryl compound.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov This would allow for the introduction of an alkyne substituent onto the thiophene ring.

Heck Coupling: This reaction involves the coupling of an alkene with an organohalide in the presence of a palladium catalyst and a base. nih.gov This method can be used to introduce a vinyl group onto the thiophene ring.

The efficiency and selectivity of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and reaction conditions. rug.nl

Mechanistic Elucidation of Key Transformations of this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. semanticscholar.org

Kinetic Studies of Reaction Pathways

Kinetic studies provide valuable insights into the rates of chemical reactions and the factors that influence them. For the reactions of this compound, kinetic studies could be employed to:

Determine the rate laws for electrophilic substitution, carbonyl addition, and cross-coupling reactions.

Investigate the effect of substituent changes on reaction rates to understand electronic and steric effects. researchgate.net

Elucidate the role of catalysts and reaction conditions in influencing reaction pathways. researchgate.net

For example, comparing the rates of electrophilic bromination at the C5 position for this compound and related thiophene derivatives would provide quantitative data on the directing effects of the ethyl and acetyl groups.

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are key to confirming proposed reaction mechanisms. researchgate.net In the context of this compound chemistry:

Electrophilic Aromatic Substitution: The key intermediate is a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. lumenlearning.com Spectroscopic techniques such as NMR could potentially be used to observe this intermediate under specific conditions.

Carbonyl Addition: The initial product of nucleophilic attack on the carbonyl group is a tetrahedral intermediate. libretexts.org While often transient, these intermediates can sometimes be trapped or observed.

Cross-Coupling Reactions: The catalytic cycles of cross-coupling reactions involve various organopalladium intermediates, such as oxidative addition complexes and transmetalation complexes. nih.gov

Radical Reactions Involving this compound

In addition to ionic reactions, this compound can also participate in radical reactions. Sulfur-containing compounds, including thiophenes, can be involved in various radical processes. dundee.ac.uk

One potential area of radical reactivity involves the generation of thiyl radicals. dundee.ac.uk However, the acetyl group and the aromaticity of the thiophene ring make the direct involvement of the thiophene sulfur in radical reactions less likely under typical conditions.

More plausible radical reactions could involve the ethyl group or the acetyl group. For instance, benzylic-type radical halogenation could occur at the methylene position of the ethyl group under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). Additionally, the carbonyl group can undergo radical reactions, although these are less common than ionic additions.

The study of radical reactions involving this compound could lead to the development of novel synthetic methodologies for functionalizing the side chains of the thiophene ring. uchicago.edu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (1D and 2D techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 1-(thiophen-3-yl)ethanone, the signals for the thiophene protons appear in the aromatic region, while the methyl protons of the acetyl group resonate in the upfield region. For this compound, the ethyl group would introduce additional characteristic signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their specific chemical shifts and coupling constants providing information about their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon, the thiophene ring carbons, and the carbons of the ethyl group. The chemical shift of the carbonyl carbon is typically found in the downfield region (around 190-200 ppm).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete connectivity of the molecule.

COSY experiments reveal proton-proton couplings, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is vital for connecting the acetyl and ethyl groups to the thiophene ring at the correct positions. For example, an HMBC correlation between the carbonyl carbon and the thiophene proton at position 5 would confirm the attachment of the acetyl group at position 2.

A study on related thiophene derivatives utilized 1D and 2D NMR techniques to confirm their structures. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Thiophene Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-(thiophen-2-yl)ethanone 7.6-7.8 (m, 2H, thiophene), 7.1 (dd, 1H, thiophene), 2.5 (s, 3H, COCH₃) 190.7, 144.7, 134.0, 132.5, 128.2, 26.8

Note: Data is for the parent acetylthiophenes and serves as a reference.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide valuable structural information. The molecular weight of this compound is 154.23 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule will first lose an electron to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments.

For ketones, a common fragmentation pathway is the α-cleavage, where the bond between the carbonyl group and the adjacent carbon atom is broken. In the case of this compound, this could lead to the formation of a thienoyl cation (C₄H₂S-CO⁺) or an acetyl cation (CH₃CO⁺). Another likely fragmentation is the loss of a methyl radical (˙CH₃) from the molecular ion to form an [M-15]⁺ ion.

The fragmentation of the thiophene ring itself can also occur, leading to smaller sulfur-containing fragments. The study of fragmentation patterns of related compounds, such as ketamine analogues, shows characteristic losses of small molecules like CO and cleavage of alkyl chains. nih.gov Similarly, the fragmentation of this compound would be expected to show losses related to the ethyl group. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the fragments, allowing for the determination of their elemental composition and further confirming the proposed fragmentation pathways. nih.govcore.ac.uk

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
154 [M]⁺˙ (Molecular ion)
139 [M - CH₃]⁺
125 [M - C₂H₅]⁺
111 [C₅H₃S]⁺ (Thienyl cation after loss of acetyl group)

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound by analyzing the absorption of infrared radiation, which causes molecular vibrations.

The most characteristic absorption band in the FT-IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1660-1690 cm⁻¹. The exact position of this band can be influenced by conjugation with the thiophene ring.

Other important vibrational modes include:

C-H stretching vibrations: Aromatic C-H stretching from the thiophene ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and acetyl groups is observed in the 2850-3000 cm⁻¹ region.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the thiophene ring usually gives rise to absorptions in the 1400-1600 cm⁻¹ range.

C-S stretching vibrations: The thiophene C-S stretching vibration is typically weaker and can be found in the 600-800 cm⁻¹ region.

C-H bending vibrations: In-plane and out-of-plane bending vibrations of the thiophene ring protons provide further structural information.

A study on a related thiophene derivative, (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, utilized FT-IR spectroscopy to identify its characteristic vibrational modes. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectrum. scielo.org.zaprimescholars.com

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000 Aromatic C-H stretch (thiophene)
~2975-2850 Aliphatic C-H stretch (ethyl, acetyl)
~1680-1660 C=O stretch (ketone)
~1600-1400 C=C stretch (thiophene ring)

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about the molecular and supramolecular structure of this compound and its derivatives. This technique requires the growth of a suitable single crystal.

Once a crystal structure is obtained, it is possible to accurately determine bond lengths, bond angles, and torsion angles. For this compound, key parameters would include the planarity of the thiophene ring and the orientation of the acetyl and ethyl groups relative to the ring. The conformation of the ethyl group (e.g., staggered or eclipsed) can also be determined.

Studies on related thiophene derivatives have shown that the thiophene ring can sometimes exhibit disorder in the crystal structure. researchgate.net The conformation of the molecule is often influenced by intramolecular interactions, such as hydrogen bonds. For instance, in a derivative of quinoxalinone, an intramolecular C-H···O hydrogen bond helps to maintain a nearly coplanar conformation. nih.gov

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. In the crystal structure of a thiophene derivative, intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings were observed. researchgate.net

The analysis of these interactions is crucial for understanding the physical properties of the solid material. Polymorphism, the ability of a compound to exist in more than one crystal form, can also be investigated using X-ray crystallography, as different polymorphs will have different unit cells and packing arrangements.

Advanced Characterization Techniques (e.g., Raman Spectroscopy, UV-Vis Spectroscopy, Chiroptical Methods for Enantiomers)

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR spectroscopy and provides information about molecular vibrations. While FT-IR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa. For this compound, the C=C and C-S stretching vibrations of the thiophene ring are expected to give strong Raman signals. Experimental and theoretical Raman spectra have been studied for thiophene and its derivatives. nih.govresearchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). Aromatic and conjugated systems, such as this compound, typically exhibit characteristic UV-Vis absorption spectra. The spectrum would likely show π-π* transitions associated with the conjugated system of the thiophene ring and the carbonyl group. The position and intensity of the absorption maxima can be influenced by the solvent polarity. researchgate.net Studies on related thiophene derivatives have investigated their UV-Vis absorption properties. researchgate.netmdpi.com

Chiroptical Methods for Enantiomers: If a derivative of this compound is chiral (i.e., it exists as a pair of non-superimposable mirror images called enantiomers), chiroptical techniques can be used to distinguish between them. These methods include:

Circular Dichroism (CD) spectroscopy: Measures the differential absorption of left and right circularly polarized light.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

These techniques are essential for determining the absolute configuration of chiral molecules and for studying their stereochemical properties.

Computational Chemistry and Theoretical Investigations of 1 3 Ethylthiophen 2 Yl Ethan 1 One

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for investigating the structural and electronic properties of molecules. nih.govmdpi.com These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules, including thiophene (B33073) derivatives. researchgate.netnih.govbohrium.com Ab initio methods, while often more computationally intensive, provide highly accurate results by making fewer approximations. These calculations can optimize the molecular geometry, predict vibrational frequencies, and determine various electronic properties from first principles. ajchem-a.com For thiophene-containing compounds, theoretical modeling is crucial for understanding their physico-chemical properties and reaction mechanisms. nih.gov

The electronic properties of a molecule are fundamentally governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.in The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO represents its ability to accept an electron, acting as an electrophile. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and optical properties. ajchem-a.comnih.gov

In 1-(3-ethylthiophen-2-yl)ethan-1-one, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is likely centered on the acetyl group, specifically the carbon-oxygen double bond, which is the primary electron-accepting region of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. nih.gov Time-dependent DFT (TD-DFT) methods are often employed to obtain a detailed analysis of these electronic properties. bhu.ac.in

Table 1: Representative FMO Data for Thiophene-based Ketones
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational Method
Thiophene Chalcone Analog-6.1394-1.27734.8691MN12SX/Def2TZVP nih.gov
Triazole-Thiophene Derivative-6.2330-1.36794.8651MN12SX/Def2TZVP nih.gov
Substituted Cinnoline-8.54-0.787.76HF/6-311G(d,p) ajchem-a.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. This site is the most likely to interact with protons or other electrophiles. Conversely, areas of positive potential (blue) would be located around the hydrogen atoms of the ethyl and methyl groups, as well as certain hydrogens on the thiophene ring. uni-muenchen.de The MEP map provides a clear, visual guide to the molecule's reactive behavior, complementing the insights gained from FMO analysis. researchgate.net

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. nih.gov

Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). researchgate.net

These descriptors are crucial for comparing the reactivity of different molecules on a quantitative basis. chemrxiv.org A higher chemical potential, greater softness, and a higher electrophilicity index generally indicate greater reactivity. Local reactivity descriptors, such as Fukui functions, can further pinpoint the reactivity of specific atoms within the molecule.

Table 2: Calculated Global Reactivity Descriptors for a Representative Thiophene Derivative
DescriptorFormulaValue (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.7534
Chemical Hardness (η)(ELUMO - EHOMO) / 22.4345
Softness (S)1 / η0.4107
Electrophilicity Index (ω)μ² / (2η)2.8936
Note: Values are calculated based on the Thiophene Chalcone Analog data from Table 1 for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. lanl.gov By solving Newton's equations of motion, MD simulations generate a trajectory that reveals the dynamic behavior and conformational flexibility of a molecule. nih.gov This is particularly useful for molecules like this compound, which possess rotatable single bonds.

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. researchgate.net For this compound, key conformational dynamics would include the rotation of the ethyl group and the rotation of the acetyl group relative to the plane of the thiophene ring. Understanding these conformational preferences is essential as they can influence the molecule's packing in the solid state and its interaction with biological targets. While long-timescale events can be challenging to capture, MD provides invaluable insight into the accessible conformations and dynamic processes at the atomic level. nih.gov

Prediction of Synthetic Pathways and Feasibility Through Computational Retrosynthesis

Computational retrosynthesis is a rapidly advancing field that utilizes artificial intelligence and machine learning to plan chemical syntheses. kyoto-u.ac.jpnih.gov Instead of manually designing a synthetic route, these programs break down a target molecule into simpler, commercially available precursors through a series of logical disconnections. arxiv.org

For a molecule like this compound, a computational retrosynthesis program would likely identify the carbon-carbon bond between the thiophene ring and the acetyl group as a key disconnection point. This corresponds to a Friedel-Crafts acylation reaction. The program would propose 3-ethylthiophene (B160659) and an acetylating agent (such as acetyl chloride or acetic anhydride) as the starting materials. The feasibility of this proposed route is then evaluated based on vast reaction databases and learned chemical rules, providing a powerful tool for synthetic planning. scispace.comresearchgate.net

Theoretical Analysis of Non-Covalent Interactions within Supramolecular Assemblies

The arrangement of molecules in the solid state is governed by a network of non-covalent interactions. rsc.org Theoretical analysis is essential for understanding how these weak forces, such as hydrogen bonds, π-π stacking, and chalcogen bonds, direct the formation of supramolecular assemblies. mdpi.com For thiophene-based compounds, these interactions are critical in determining crystal packing and, consequently, material properties. rsc.orgnih.gov

In this compound, several non-covalent interactions are possible:

C-H···O Hydrogen Bonds: The carbonyl oxygen can act as a hydrogen bond acceptor, interacting with hydrogen atoms from the ethyl groups or thiophene rings of neighboring molecules.

π-π Stacking: The aromatic thiophene rings can stack on top of each other, contributing to the stability of the crystal lattice.

Chalcogen Bonding: The sulfur atom in the thiophene ring can participate in chalcogen bonds, acting as an electron-density donor.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to identify and characterize these interactions, providing data on bond paths and electron density at critical points to confirm their presence and strength. nih.gov

Hydrogen Bonding Patterns and Strengths

The presence of a carbonyl oxygen in the acetyl group and the sulfur heteroatom in the thiophene ring makes this compound capable of acting as a hydrogen bond acceptor.

Theoretical investigations into related molecules show that the nature of hydrogen bonding in thiophene derivatives can be complex. While the sulfur atom possesses lone pairs, it is considered a weak hydrogen bond acceptor. Studies on complexes like thiophene···HCl indicate that hydrogen bonding often occurs with the aromatic π-electron system rather than directly with the sulfur atom. In this interaction, the hydrogen atom of HCl points towards the π-electron density near the sulfur atom, but the interaction is characterized as weak.

The primary site for hydrogen bonding in this compound is expected to be the highly electronegative oxygen atom of the acetyl group. Computational studies on other carbonyl-containing molecules confirm that the lone pairs on the carbonyl oxygen are strong hydrogen bond acceptors. For instance, in cocrystals of (5,5′′-dimethyl-[2,2′:5′,2″-terthiophen]-3′-yl)methanol, hydrogen bonds involving C–H···O interactions are observed, highlighting the role of oxygen in forming stabilizing intermolecular connections. nih.gov

A study on terthiophene derivatives also identified various hydrogen bonding interactions, including C–H···S and C–H···π, which contribute to the stability of the crystal structure. nih.gov The table below summarizes the contributions of different intermolecular contacts to the Hirshfeld surface for a related terthiophene, illustrating the relative importance of various weak interactions.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H40.2
C···H/H···C29.7
S···H/H···S18.7
S···C/C···S7.8
S···S3.6

Table based on data for a terthiophene derivative, highlighting the prevalence of various intermolecular contacts. nih.gov

π-π Stacking and Aromatic Interactions

The planar, aromatic nature of the thiophene ring in this compound facilitates π-π stacking and other aromatic interactions, which are fundamental to the organization of such molecules in the solid state and their electronic properties. nih.gov

Theoretical and spectroscopic studies on the thiophene dimer reveal that it preferentially adopts a T-shaped structure, in contrast to the parallel-displaced arrangement favored by benzene (B151609) dimers. nih.gov However, for heterogeneous dimers involving thiophene and other aromatic systems, both T-shaped and parallel-displaced structures can be observed. nih.gov Computational analyses indicate that dispersion forces are the dominant factor in the binding energies of these aromatic dimers. nih.gov

Investigations into oxidized oligothiophenes have shown that π-π interactions are not always sufficient to overcome Coulombic repulsion in charged species in the gas phase. mdpi.com However, in a polarizable solvent, stable π-dimers can form, highlighting the crucial role of the surrounding environment in stabilizing these aromatic interactions. mdpi.com This is particularly relevant for designing electroactive materials where intermolecular charge transport via π-stacked pathways is desired. nih.gov

The table below details intermolecular contact distances found in the crystal structure of a related bithiophene-substituted system, illustrating the close proximity achieved in π-stacked arrangements.

Interacting AtomsDistance (Å)Interaction Type
C7···S2′3.44(2)π–π
C3···S1′3.424(6)π–π
S1···S1′3.463(2)π–π

Table based on data for a cis-bithiophene substituted 1,5-dithia-2,4,6,8-tetrazocine, showing close π–π contacts. nih.gov

Spin-Crossover and Magnetic Properties Studies for Related Organometallic Systems

While this compound is not itself a spin-crossover (SCO) compound, its structural motifs are relevant to the design of ligands for organometallic complexes that do exhibit such properties. SCO is a phenomenon observed in some transition metal complexes (most commonly Fe(II), d⁶) where the metal center can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature or light. mdpi.comresearchgate.net This switch is accompanied by changes in magnetic and optical properties. researchgate.net

The structure of the coordinating ligand plays a pivotal role in determining the spin state of the metal ion and the characteristics of the SCO. rsc.org Thiophene-containing ligands have been successfully incorporated into SCO systems. For example, dinuclear Fe(II) triple helicate complexes have been synthesized using bis-bidentate ligands derived from Schiff base condensation, where the ligand backbone contains sulfur atoms. mdpi.comresearchgate.net In one such study, varying the central atom of the ligand (including sulfur) subtly altered the steric and electronic environment around the Fe(II) centers, which in turn influenced the spin transition profile. mdpi.comresearchgate.net The complex with the sulfur-containing ligand exhibited a spin transition with a midpoint temperature (T₁/₂) of 115 K. mdpi.comresearchgate.net

In another study, a series of mononuclear Fe(II) complexes with thio-pybox ligands (containing a thiazole (B1198619) ring, which is structurally related to thiophene) were investigated. rsc.org It was found that substituents on the ligand framework had a significant effect on the spin state. rsc.org In solution, halogen-substituted complexes exhibited SCO, and the transition temperature could be tuned based on the electronegativity of the substituent. rsc.org This demonstrates that the electronic modifications provided by groups like the ethyl and acetyl substituents in this compound could be used to fine-tune the ligand field strength in a hypothetical coordination complex, thereby influencing its magnetic properties.

The table below summarizes the magnetic behavior of several dinuclear Fe(II) helicate complexes with different ligand central atoms, illustrating the influence of the ligand structure on SCO properties.

Complex (Ligand Central Atom)T₁/₂ (K) in Cooling ModeTransition Completion at 50 K (%)Hysteresis (K)
1 (–CH₂–)1504015
2 (–S–)1156015
3 (–O–)1555015

Table based on data for dinuclear Fe(II) triple helicate complexes. mdpi.comresearchgate.net

Application of 1 3 Ethylthiophen 2 Yl Ethan 1 One As a Precursor in Advanced Materials Science

Role in the Development of Conductive Polymers and Organic Semiconductors

Thiophene-based polymers, particularly polythiophenes, are a cornerstone of organic electronics due to their excellent charge transport properties, environmental stability, and tunable electronic characteristics. journalskuwait.org The compound 1-(3-ethylthiophen-2-yl)ethan-1-one can serve as a valuable monomer in the synthesis of such materials. The ethyl group at the 3-position of the thiophene (B33073) ring can enhance the solubility of the resulting polymer in organic solvents, a crucial factor for solution-based processing techniques like spin-coating and printing. nih.gov

The acetyl group at the 2-position offers a reactive site for various polymerization reactions. For instance, it can be a precursor for Knoevenagel condensation reactions to create conjugated polymers with alternating electron-donating and electron-accepting units, a common strategy for tuning the band gap of organic semiconductors. ep2-bayreuth.de Furthermore, the acetyl group can be chemically modified to introduce other functional groups, allowing for the synthesis of a diverse range of polythiophene derivatives with tailored electronic properties.

The synthesis of regioregular poly(3-alkylthiophene)s (P3ATs) using transition metal-catalyzed cross-coupling reactions, such as those developed by McCullough, has been a significant advancement in the field. nih.govcmu.edu While direct polymerization of this compound via these methods might be challenging due to the acetyl group, its conversion to a more suitable monomer, for example, by reduction of the ketone and subsequent protection or transformation, could open pathways to highly regioregular polymers. The regioregularity, or the consistent head-to-tail coupling of the thiophene units, is critical for achieving high charge carrier mobilities in organic field-effect transistors (OFETs). nih.govnih.gov

Table 1: Potential Influence of Structural Features of this compound on Polymer Properties

Structural Feature Potential Effect on Polymer Properties
Thiophene Ring Forms the conjugated backbone of the polymer, enabling charge transport.
Ethyl Group (at C3) Increases solubility, facilitating solution processing and potentially influencing thin-film morphology. nih.gov
Acetyl Group (at C2) Provides a reactive handle for polymerization and functionalization, allowing for the tuning of electronic properties. ep2-bayreuth.demdpi.com
Regioregularity Controlled polymerization can lead to highly ordered polymer chains, enhancing charge carrier mobility. nih.gov

Utilization in Organic Electronics and Optoelectronic Devices

The polymers and oligomers derived from this compound are expected to find applications in a variety of organic electronic and optoelectronic devices. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a key advantage of organic semiconductors. ep2-bayreuth.de

In organic photovoltaics (OPVs), thiophene-based polymers are widely used as electron donor materials in the active layer of bulk heterojunction solar cells. By carefully designing the polymer structure, the absorption spectrum can be matched to the solar spectrum to maximize light harvesting. journalskuwait.org The introduction of specific functional groups derived from the acetyl moiety of this compound could be used to optimize the interfacial properties between the donor and acceptor materials, thereby improving charge separation and collection efficiencies.

For organic light-emitting diodes (OLEDs), derivatives of this compound could be incorporated into emissive layers or charge-transport layers. The electronic properties of thiophene-containing materials can be fine-tuned to achieve emission in different parts of the visible spectrum. nih.gov Furthermore, their good charge-transporting properties are beneficial for efficient device operation. researchgate.net

Organic field-effect transistors (OFETs) are another major application area for polythiophenes. The performance of OFETs is highly dependent on the molecular ordering and thin-film morphology of the semiconductor. nih.govntu.edu.tw The ethyl group in this compound can play a crucial role in controlling the self-assembly and crystallization of the resulting polymers, which in turn affects the charge carrier mobility. rsc.org

Table 2: Potential Applications of this compound Derivatives in Organic Devices

Device Type Potential Role of Derivative Key Property to Optimize
Organic Photovoltaics (OPVs) Electron donor material in the active layer. journalskuwait.org Broad absorption, suitable HOMO/LUMO levels.
Organic Light-Emitting Diodes (OLEDs) Emissive layer, charge-transport layer. nih.gov High photoluminescence quantum yield, good charge mobility.
Organic Field-Effect Transistors (OFETs) Active semiconductor layer. nih.govntu.edu.tw High charge carrier mobility, good on/off ratio.

Precursor for Advanced Polymer Architectures and Composites

The versatility of the thiophene unit and the reactive acetyl group makes this compound a suitable building block for more complex polymer architectures beyond simple linear chains. These advanced structures can exhibit unique properties and functionalities.

For instance, this monomer could be used in the synthesis of block copolymers, where a block of poly(3-ethylthiophene) derivative is covalently linked to a block of another polymer with different properties (e.g., insulating, hydrophilic). Such block copolymers can self-assemble into well-defined nanostructures, which are of interest for applications in nanoelectronics, sensors, and drug delivery. scilit.com

Furthermore, the acetyl group can serve as an anchor point for grafting side chains onto the polythiophene backbone, leading to the formation of graft or comb-like polymers. These side chains can be designed to introduce specific functionalities, such as biocompatibility, stimuli-responsiveness, or improved processability. scilit.com The ability to create well-defined polymer architectures is greatly enhanced by controlled polymerization techniques. nih.gov

Integration into Supramolecular Materials and Self-Assembly Systems

Supramolecular chemistry, which involves non-covalent interactions, offers a powerful approach to creating complex and functional materials. Thiophene derivatives are known to participate in self-assembly processes, driven by π-π stacking interactions between the aromatic rings. acs.orgnih.govuh.edu

Design of Molecular Recognition Systems and Host-Guest Chemistry

The structural features of this compound and its derivatives can be exploited in the design of molecular recognition systems. wikipedia.org The thiophene ring can act as a guest molecule, fitting into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. wikipedia.orgnih.gov This host-guest complexation can be used to modify the properties of the thiophene derivative, for example, by increasing its solubility in water or protecting it from degradation.

Conversely, molecules derived from this compound can be designed to act as hosts for other molecules. By incorporating specific recognition sites, these thiophene-based hosts could selectively bind to target guest molecules, a principle that is fundamental to the development of chemical sensors and biosensors. acs.org The binding event could trigger a change in the optical or electronic properties of the thiophene unit, providing a detectable signal.

Self-Organization and Hierarchical Assembly of this compound Derivatives

The ability of thiophene-containing molecules to self-organize into well-defined nanostructures is a key area of research. acs.orgnih.govuh.edu Derivatives of this compound, particularly oligomers and polymers, can self-assemble into nanofibers, nanoribbons, and other hierarchical structures. rsc.orgnih.gov This self-assembly is driven by a combination of π-π stacking, van der Waals forces, and potentially hydrogen bonding if the acetyl group is modified.

The morphology of these self-assembled structures can be controlled by factors such as the length of the oligomer, the nature of the substituents, and the processing conditions. rsc.orguh.edu These ordered assemblies can exhibit enhanced electronic properties compared to the disordered material, making them attractive for applications in high-performance electronic devices. The formation of continuous, well-ordered pathways for charge transport is crucial for achieving high efficiency. rsc.org

Precursors for Catalysis and Organometallic Compounds

The thiophene moiety in this compound can coordinate to metal centers, making it a potential ligand for the synthesis of organometallic complexes. nih.govmdpi.com These complexes can have interesting catalytic properties or serve as precursors for the deposition of metal-containing thin films.

The acetyl group provides a convenient handle for creating bidentate or polydentate ligands by reacting it with other coordinating groups. For example, condensation with an amine could yield a Schiff base ligand capable of binding to a variety of metal ions. These organometallic complexes can be used as catalysts in a range of organic transformations. youtube.com The electronic properties of the thiophene ring can influence the reactivity of the metal center, allowing for the fine-tuning of the catalyst's performance.

Furthermore, organometallic polymers containing thiophene units in the backbone are a growing area of research. These materials combine the processability and electronic properties of conjugated polymers with the diverse reactivity and functionality of metal centers. Derivatives of this compound could be incorporated into such polymers, leading to new materials with applications in catalysis, sensing, and light-emitting devices. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.